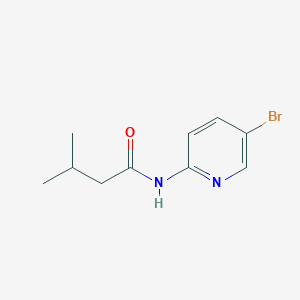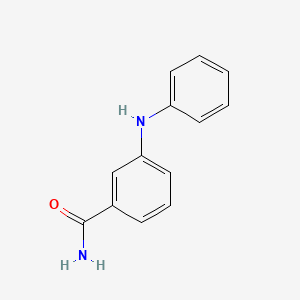![molecular formula C16H17N3O2S B7590574 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7590574.png)
3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide, also known as MTIP, is a small molecule antagonist that selectively targets the melanocortin 4 receptor (MC4R). This receptor is involved in the regulation of appetite, energy expenditure, and glucose homeostasis. MTIP has been studied extensively in preclinical research as a potential therapeutic agent for obesity, diabetes, and other metabolic disorders.
作用機序
3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide selectively targets the MC4R, which is expressed in the hypothalamus and other regions of the brain involved in the regulation of appetite and energy expenditure. Activation of the MC4R leads to a decrease in food intake and an increase in energy expenditure. 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide acts as an antagonist, blocking the binding of the endogenous ligand alpha-melanocyte-stimulating hormone (α-MSH) to the MC4R, resulting in increased food intake and decreased energy expenditure.
Biochemical and Physiological Effects:
3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide has been shown to reduce food intake, increase energy expenditure, and improve glucose tolerance in animal studies. In addition, 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One advantage of 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide is its selectivity for the MC4R, which reduces the potential for off-target effects. However, one limitation of 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
Future research on 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide could focus on improving its solubility and bioavailability, as well as studying its potential as a therapeutic agent for obesity, diabetes, and addiction in human clinical trials. In addition, further studies could investigate the potential of 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide as a tool for studying the role of the MC4R in the regulation of appetite, energy expenditure, and glucose homeostasis.
合成法
The synthesis of 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide involves several steps, starting with the preparation of the intermediate 2-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylic acid. This intermediate is then coupled with 4-fluorobenzoyl chloride to form the benzamide derivative. The final step involves the introduction of a methyl group to the thiazole ring using methyl iodide.
科学的研究の応用
3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide has been extensively studied in preclinical research as a potential therapeutic agent for obesity, diabetes, and other metabolic disorders. In animal studies, 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide has been shown to reduce food intake, increase energy expenditure, and improve glucose tolerance. 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide has also been studied as a potential treatment for addiction, as the MC4R is involved in the reward pathway of the brain.
特性
IUPAC Name |
3-[2-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-9-22-15(18-10)13-6-3-7-19(13)16(21)12-5-2-4-11(8-12)14(17)20/h2,4-5,8-9,13H,3,6-7H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGVSIXKNPQUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCCN2C(=O)C3=CC=CC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)


![3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7590531.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)
![N-[(E)-[(E)-2-chloro-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide](/img/structure/B7590562.png)
![Thiophene-2-carboxylic acid [(E)-2-bromo-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide](/img/structure/B7590566.png)

![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)


![N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide](/img/structure/B7590606.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl](/img/structure/B7590609.png)